molecular formula C14H18N2O2 B13008658 tert-Butyl (1-cyano-2-phenylethyl)carbamate

tert-Butyl (1-cyano-2-phenylethyl)carbamate

Cat. No.: B13008658
M. Wt: 246.30 g/mol
InChI Key: PMCZSKSPRUQIOF-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyano-2-phenylethyl)carbamate is a carbamate-protected β-aminonitrile derivative with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.3 g/mol . It exists as enantiomers, including the (S)- and (R)- configurations, which are critical in asymmetric synthesis and pharmaceutical applications . The compound is synthesized via nucleophilic substitution of a mesylated intermediate with sodium cyanide, achieving yields up to 78% under optimized conditions . Its primary use lies in medicinal chemistry as a versatile intermediate for constructing chiral amines, which are pivotal in drug discovery .

Properties

IUPAC Name

tert-butyl N-(1-cyano-2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCZSKSPRUQIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (1-cyano-2-phenylethyl)carbamate typically involves the formation of the carbamate linkage on an amino nitrile precursor. The key steps include:

  • Starting Material: (S)-1-amino-2-phenylethane derivatives or their nitrile analogs
  • Protecting Group Introduction: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, commonly using di-tert-butyl dicarbonate (Boc₂O)
  • Cyanation: Introduction of the cyano group at the α-position relative to the amine, often via nucleophilic substitution or cyanide addition reactions

Specific Synthetic Routes

Route A: Boc Protection of Amino Nitrile
  • Amino Nitrile Preparation: Starting from phenylalanine or phenylethylamine derivatives, the amino group is converted to the corresponding nitrile via dehydration or substitution reactions using reagents like sodium cyanide.
  • Boc Protection: The amino nitrile is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous solvents (e.g., dichloromethane or DMF).
  • Reaction Conditions: Typically carried out at 0–25°C to minimize side reactions, with reaction times ranging from 3 to 18 hours to optimize yield.
Route B: Direct Carbamate Formation via Carbonylimidazolide
  • A more recent method involves the use of carbonylimidazolide intermediates in aqueous or mixed solvents, allowing carbamate formation without the need for inert atmosphere conditions. This method enhances operational simplicity and scalability.
Route C: Multi-step Synthesis via Amide Intermediates
  • In some protocols, the cyano group is introduced after Boc protection, or vice versa, depending on the stability of intermediates. Coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are used to facilitate amide bond formation when applicable.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane (DCM), DMF, or Ethyl Acetate Anhydrous preferred for Boc protection
Base Triethylamine (TEA), DIPEA Used to neutralize acid byproducts
Temperature 0–25°C Lower temperatures reduce side reactions
Reaction Time 3–18 hours Longer times improve yield
Purification Silica gel chromatography (hexane/ethyl acetate) Ensures high purity

Research Findings and Data

  • Yield: Boc protection reactions typically achieve yields above 85%, with some reports exceeding 90% when reaction parameters are optimized.
  • Spectroscopic Confirmation:
    • ¹H-NMR: Characteristic singlet at ~1.4 ppm for tert-butyl protons (9H), multiplets for phenyl and methylene protons between 2.7–3.2 ppm.
    • IR Spectroscopy: Strong absorption bands for carbamate carbonyl (~1700 cm⁻¹) and nitrile (~2250 cm⁻¹) groups.
  • Thermal Properties: Melting point around 136–137°C, consistent with literature values.
  • Stability: The Boc-protected compound is stable under dry, refrigerated conditions (2–8°C). Decomposition under heat leads to release of CO and NOx gases.

Comparative Analysis with Related Compounds

Feature This compound (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate tert-Butyl (1-cyanocyclopropyl)carbamate
Molecular Weight (g/mol) 246.30 184.24 ~200 (approximate)
Key Functional Groups Boc, cyano, phenylethyl Boc, cyano, propan-2-yl Boc, cyano, cyclopropyl
Synthetic Complexity Moderate to high (multi-step) Moderate (single-step Boc protection) Moderate
Yield Range 85–95% 80–90% 75–85%
Stability High under dry, cool conditions High Moderate
Applications Peptide synthesis, drug intermediates Pharmaceutical intermediates Specialized organic synthesis

Summary of Preparation Methodology

The preparation of this compound is generally achieved through the Boc protection of an amino nitrile precursor derived from phenylethylamine or phenylalanine derivatives. The process involves:

  • Careful control of reaction conditions (temperature, solvent, base) to maximize yield and purity.
  • Use of di-tert-butyl dicarbonate as the Boc source, with bases like triethylamine or DIPEA to facilitate the reaction.
  • Purification by chromatographic techniques to isolate the target compound.
  • Alternative methods such as carbonylimidazolide-mediated carbamate formation offer operational advantages.

This compound’s preparation is well-documented in pharmaceutical research contexts, with spectroscopic and thermal data confirming its identity and purity. The synthetic routes are adaptable for scale-up and modification depending on downstream applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-cyano-2-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

tert-Butyl (1-cyano-2-phenylethyl)carbamate is a molecule with a tert-butyl group, a cyano group, and a phenylethylamino moiety, making it applicable in chemistry, biology, medicine, and industry. It is a chiral compound with a unique structure, and the cyano group can participate in different processes.

Chemical Structure and Properties
this compound has a molecular weight of 246.30 g/mol . It is soluble in organic solvents and should be stored in a cool, dry place.

Chemistry

In chemistry, this compound is a building block in synthesizing more complex molecules. Its functional groups allow diverse chemical transformations, making it valuable in organic synthesis.

Biology

The compound can be used in biological research to study enzyme interactions and protein-ligand binding because of its structural complexity and functional groups.

Medicine

In medicinal chemistry, the compound is explored for potential pharmacological properties and may serve as a lead compound for developing new drugs targeting specific enzymes or receptors. The unique structure of (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate makes it a candidate for developing new drugs targeting bacterial infections or cancer.

Industry

The compound can be used in the industrial sector to produce pharmaceuticals, agrochemicals, and specialty chemicals because of its versatile reactivity.

The biological activity of tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is due to its ability to interact with various enzymes and receptors. The cyano group and phenylethylamino moiety facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity towards molecular targets. Research has indicated it can inhibit specific enzymes involved in metabolic pathways and has shown potential as an inhibitor of certain proteases critical in various physiological processes.

Cysteine Proteases Inhibitors

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyano-2-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyano vs. Hydroxy Substitution

Replacing the cyano group with a hydroxy group yields tert-butyl (2-hydroxy-1-phenylethyl)carbamate (CAS: 67341-01-9). This modification increases hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing stability under acidic conditions. The hydroxy analog is less reactive in nucleophilic substitutions, limiting its utility in nitrile-based coupling reactions .

Diphenyl and Methoxy Substituents

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS: 155836-47-8) introduces two phenyl groups and a hydroxyl, significantly increasing lipophilicity (LogP: ~3.8) and steric bulk. This structural change improves membrane permeability but complicates synthetic purification due to reduced crystallinity .

Cycloalkyl vs. Aromatic Substituents

Compound Name CAS Number Molecular Formula Key Features Reference
tert-Butyl (1-cyanocyclopropyl)carbamate 507264-68-8 C₉H₁₄N₂O₂ High ring strain; enhanced reactivity in cycloadditions
tert-Butyl (1-cyanocyclopentyl)carbamate 912770-99-1 C₁₁H₁₈N₂O₂ Flexible ring; improved solubility in organic solvents
This compound 126568-44-3 C₁₄H₁₈N₂O₂ Aromatic stabilization; versatile in SN2 reactions
  • Cyclopropyl analogs exhibit higher reactivity due to ring strain, making them suitable for click chemistry but prone to decomposition under basic conditions .
  • Cyclopentyl derivatives balance stability and solubility, often used in peptide mimetics .

Physicochemical Properties

Property This compound tert-Butyl (1-cyanocyclopropyl)carbamate tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
Molecular Weight (g/mol) 246.3 182.2 237.3
LogP 3.8 2.1 2.5
Solubility Low in water; high in DCM, THF Moderate in ethanol High in methanol, acetone
Stability Stable at rt; decomposes in strong acids Sensitive to bases Hygroscopic

Biological Activity

tert-Butyl (1-cyano-2-phenylethyl)carbamate is a compound with significant biological activity, particularly noted for its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article delves into the compound's structure, mechanism of action, biological activities, and relevant research findings.

Structural Characteristics

This compound has a molecular formula of C₁₄H₁₈N₂O₂. Its unique structure includes:

  • tert-butyl carbamate group : Provides steric hindrance, influencing binding affinity.
  • Cyano group : Acts as a nucleophile, enhancing reactivity.
  • Phenylethyl moiety : Facilitates π-π interactions with aromatic residues in proteins.

These structural features contribute to its interaction with various molecular targets, influencing multiple biochemical pathways.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, inhibiting their activity. The cyano group can participate in nucleophilic attacks, while the steric effects from the tert-butyl carbamate group can modulate binding selectivity. This dual functionality allows it to act on various therapeutic targets, making it a candidate for drug development in treating diseases such as cancer and neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on cysteine proteases, which are crucial in various biological processes and disease mechanisms. For example, compounds derived from this structure have shown low nanomolar inhibition against cruzain (Cz), a target for Chagas disease treatment .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that its derivatives may exhibit anti-inflammatory and anti-cancer properties, making them suitable candidates for further pharmacological investigations. The presence of the cyano group enhances the interaction with biological targets involved in cancer progression.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cysteine Protease Inhibition : A study mapped the S1 and S1' subsites of cysteine proteases using compounds similar to this compound. Some derivatives exhibited Ki values smaller than 20 nM against Cz, indicating potent inhibitory effects .
  • Antiparasitic Activity : Research on related compounds demonstrated effectiveness against Leishmania mexicana CPB, with some inhibitors showing equipotency to established treatments like benznidazole .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have identified key interactions between the compound and target enzymes, revealing insights into optimizing its efficacy as an inhibitor .

Comparative Analysis

To better understand the significance of this compound, a comparative analysis with similar compounds is presented below:

Compound NameMolecular FormulaKey Features
tert-butyl carbamateC₇H₁₅NO₂Lacks cyano group; simpler structure
N-(2-cyanoethyl)phenethylamineC₁₄H₁₈N₂Different amine structure; potential neuroactive properties
1-cyano-2-methylphenylethyl carbamateC₁₄H₁₈N₂O₂Similar phenylethyl moiety but differs in methyl substitution

The uniqueness of this compound lies in its specific combination of functional groups, which enhances its reactivity and biological activity compared to these similar compounds.

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